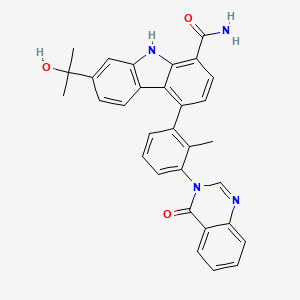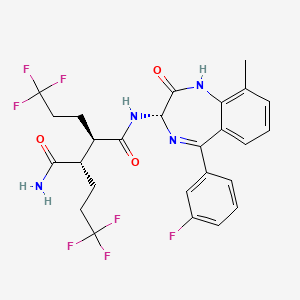
BRD0539
Übersicht
Beschreibung
BRD0539 is a small-molecule inhibitor known for its ability to inhibit the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. This compound is cell-permeable and non-toxic, making it a valuable tool in gene-editing research. It has been identified as a potent inhibitor that disrupts the binding of Cas9 to DNA, thereby providing a means to control CRISPR-Cas9-based genome editing systems .
Wirkmechanismus
Target of Action
The primary target of BRD0539 is Streptococcus pyogenes Cas9 (SpCas9) . SpCas9 is a key enzyme in the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Mode of Action
This compound is a cell-permeable and non-toxic inhibitor of SpCas9 . It disrupts the binding of SpCas9 to DNA, thereby inhibiting its activity . This disruption allows for dose and temporal control of SpCas9-based systems .
Biochemical Pathways
The inhibition of SpCas9 by this compound affects the CRISPR-Cas9 system , a biochemical pathway involved in genome editing . By disrupting SpCas9-DNA binding, this compound prevents the DNA cleavage that is necessary for genome editing .
Result of Action
The primary result of this compound’s action is the inhibition of SpCas9 activity . This inhibition disrupts the CRISPR-Cas9 system and prevents genome editing . The compound allows for dose and temporal control of SpCas9-based systems, providing a means to regulate genome editing .
Action Environment
This compound is stable under physiological conditions , suggesting that it retains its inhibitory activity in the complex environment of the human body.
Biochemische Analyse
Biochemical Properties
BRD0539 has been shown to disrupt the interaction between the Streptococcus pyogenes Cas9 (SpCas9) and DNA . This interaction is crucial for the functioning of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Cellular Effects
In cellular assays, this compound has been shown to reversibly inhibit SpCas9 . This allows for dose and temporal control of SpCas9-based tools, including transcription activation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of the SpCas9-DNA interaction . This disruption prevents SpCas9 from binding to the protospacer adjacent motif, a necessary step for the functioning of the CRISPR-Cas9 system .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable in human plasma . Its inhibitory effects on SpCas9 are reversible, allowing for control over the duration of its effects .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its ability to reversibly inhibit SpCas9 suggests that its effects could be modulated by adjusting the dosage .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its role as an inhibitor of SpCas9, it may interact with enzymes and cofactors involved in the CRISPR-Cas9 system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been reported. It has been shown to be cell-permeable, suggesting that it can cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound has not been reported. Given its role as an inhibitor of SpCas9, it is likely to be found in the nucleus where SpCas9 exerts its effects .
Vorbereitungsmethoden
The preparation of BRD0539 involves a series of synthetic routes and reaction conditions. One of the methods includes the use of diversity-oriented synthesis (DOS) to create small-molecule libraries enriched for screening hits Industrial production methods for this compound are not extensively documented, but the compound is typically prepared in research laboratories using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
BRD0539 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
BRD0539 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Als Werkzeug zur Untersuchung der Hemmung der CRISPR-Cas9-Aktivität und zur Entwicklung neuer Genom-Editierungstechnologien.
Biologie: Einsatz in der Forschung, um die Mechanismen der Genregulation zu verstehen und die Genexpression in verschiedenen Organismen zu kontrollieren.
Medizin: Potenzielle Anwendungen in der Gentherapie und der Entwicklung von Behandlungen für genetische Erkrankungen durch Kontrolle der Aktivität von CRISPR-Cas9.
Industrie: Einsatz bei der Entwicklung neuer biotechnologischer Anwendungen und Produkte, die eine präzise Genom-Editierung erfordern .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität des CRISPR-assoziierten Proteins 9 (Cas9) aus Streptococcus pyogenes hemmt. Die Verbindung bindet an Cas9 und stört dessen Interaktion mit DNA, wodurch die Bildung des an DNA gebundenen Zustands verhindert wird. Diese Hemmung ist dosisabhängig und reversibel, wodurch eine präzise zeitliche Steuerung der Cas9-Aktivität ermöglicht wird. This compound stört nicht die Interaktion zwischen Cas9 und Leit-RNA, was seine Spezifität unterstreicht .
Vergleich Mit ähnlichen Verbindungen
BRD0539 ist einzigartig in seiner Fähigkeit, die Aktivität von Streptococcus pyogenes Cas9 spezifisch zu hemmen, ohne andere CRISPR-assoziierte Nukleasen wie FnCpf1 zu beeinflussen. Ähnliche Verbindungen umfassen:
BRD20322: Ein weiterer niedermolekularer Cas9-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Molekülstruktur.
Bhc-BRD0539: Ein coumarin-basierter niedermolekularer Ligand, der den aktiven Inhibitor nach Bestrahlung mit Licht freisetzen kann, was eine duale Hemmung der Cas9-Aktivität durch Photomodulation ermöglicht
This compound zeichnet sich durch seine Zellpermeabilität, Nicht-Toxizität und Spezifität für Streptococcus pyogenes Cas9 aus, was es zu einem wertvollen Werkzeug für die Genom-Editierungsforschung macht .
Eigenschaften
IUPAC Name |
[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIXFMISSBIJL-DCEDVJGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?
A1: this compound, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that this compound binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, this compound binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.
Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to this compound's ability to inhibit CRISPR-Cas9?
A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active this compound molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)


![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)


